![molecular formula C22H20Cl3N3OS B2615025 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-16-2](/img/structure/B2615025.png)
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of cyclic compound with two rings sharing a single atom . The molecule also contains chlorophenyl groups, which are aromatic rings with chlorine atoms, and an acetamide group, which is a carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]deca-1,3-dien-2-yl group would introduce a level of three-dimensionality to the molecule .Applications De Recherche Scientifique
Electrochemical Reduction Studies
A study explored the electrochemical reduction of a related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, investigating both voltammetric processes and dissolving-metals synthesis. This research provides insights into the electrochemical properties of diazaspirodecanes, which may be relevant to the compound (Zhou et al., 2010).
Radioprotective Properties
A related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, suggesting potential research avenues in radiation protection for similar compounds (Shapiro et al., 1968).
Triphenylphosphine Promoted Reactions
Research involving triphenylphosphine and related compounds, like arylidene N,N'-dimethylbarbituric acids, formed various diazaspirodecanes with high regioselectivity and diastereoselectivity. This study highlights the potential of using such compounds in organic synthesis (Han et al., 2020).
Antimicrobial Applications
A study on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential antimicrobial applications for structurally similar compounds (Desai et al., 2008).
Enantiodivergent Synthesis
Another study focused on the enantiodivergent synthesis of bis-spiropyrrolidines, using diazaspirodecanes as intermediates. This research underlines the compound's utility in generating chiral centers for potential pharmaceutical applications (Conde et al., 2015).
Antitumor and Antioxidant Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the compound , have shown promising antitumor and antioxidant activities in studies, suggesting potential applications in cancer and oxidative stress-related research (Hamama et al., 2013).
Anticancer and Antidiabetic Applications
A study on spirothiazolidines analogs, including compounds similar to 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide, demonstrated significant anticancer and antidiabetic properties, highlighting its potential in therapeutic applications (Flefel et al., 2019).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, structurally related to the compound , showed significant antiviral and antiapoptotic effects, specifically in the treatment of Japanese encephalitis. This suggests potential antiviral applications for similar compounds (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVLNPEPJOUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
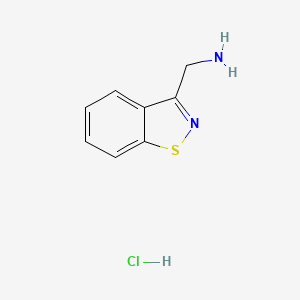
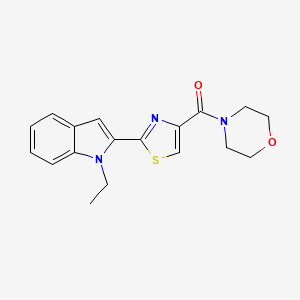
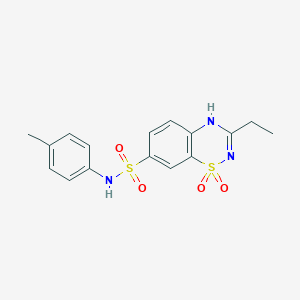
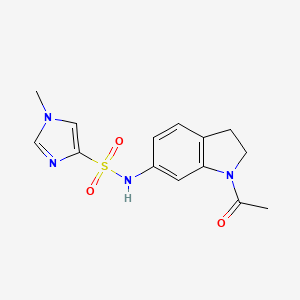

![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)
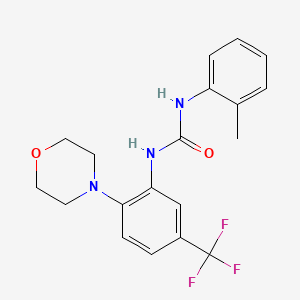
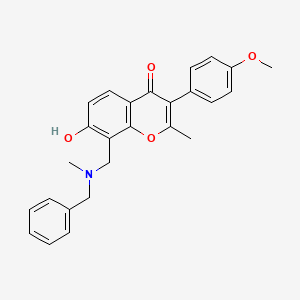
![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)
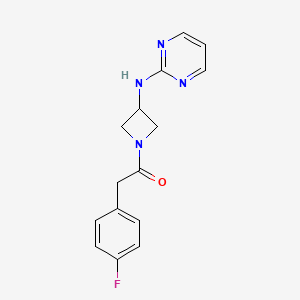
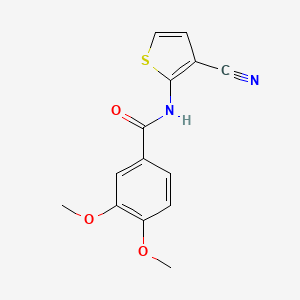
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2614962.png)
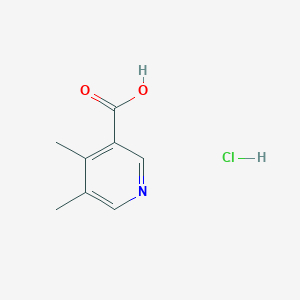
![2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2614965.png)
